molecular formula C10H15N3O B13320189 7-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

7-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13320189
M. Wt: 193.25 g/mol
InChI Key: GYWXZLXRNJFLCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound comprising a pyrazolo[1,5-a]pyrimidine core fused with a tetrahydrofuran (oxolane) ring at the 7-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science . Pyrazolo[1,5-a]pyrimidines are renowned for their versatility, with applications ranging from enzyme inhibitors to photophysical materials. The oxolane substituent enhances solubility and modulates pharmacokinetic profiles, distinguishing this compound from simpler derivatives .

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

7-(oxolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H15N3O/c1-2-9(14-7-1)8-3-5-11-10-4-6-12-13(8)10/h4,6,8-9,11H,1-3,5,7H2

InChI Key

GYWXZLXRNJFLCU-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2CCNC3=CC=NN23

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a suitable pyrimidine precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

7-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

7-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .

Comparison with Similar Compounds

Halogenated Derivatives

  • 3-Iodo-2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS: 2416236-02-5):
    • Substituents: Iodo (C3), trifluoromethyl (C7), methyl (C2).
    • Synthesis: Halogenation reactions introduce electron-withdrawing groups, enhancing reactivity for cross-coupling. The trifluoromethyl group improves metabolic stability .
  • 7-(Difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS: 725699-03-6):
    • Substituents: Difluoromethyl (C7), carboxylic acid (C2).
    • Synthesis: Fluorinated groups are introduced via electrophilic substitution, while the carboxylic acid enables conjugation for drug delivery .

Nitro and Azo Derivatives

  • 7-R-5-methyl-6-nitropyrazolo[1,5-a]pyrimidines :
    • Substituents: Nitro (C6), aryl/heteroaryl (C7).
    • Synthesis: Multicomponent reactions with aldehydes (e.g., benzaldehyde, thiophene carbaldehyde) yield nitro derivatives in moderate-to-good yields (40–75%) .
  • 2-Amino-3-[(E)-(4-hydroxyphenyl)diazenyl]-5-aryl-dihydropyrazolo[1,5-a]pyrimidin-7-ones: Substituents: Azo (C3), amino (C2), aryl (C5). Synthesis: Regioselective multicomponent reactions using aromatic aldehydes (e.g., 4-hydroxyphenyl) produce azo-linked derivatives, validated by NMR and elemental analysis .

Bicyclic and Dimeric Derivatives

  • Bi(pyrazolo[1,5-a]pyrimidinyl)-7-ones :
    • Substituents: Ethyl/methyl (C5/C5'), aryl (C3/C3').
    • Synthesis: Dehydroacetic acid derivatives undergo cyclocondensation, yielding dimeric structures with high melting points (>280°C) and excellent purity (MS and elemental analysis) .

Physicochemical Properties

Compound Class Key Substituents Melting Point (°C) Yield (%) Key References
Halogenated CF₃, I, COOH N/A 60–85
Nitro/Azo NO₂, N=N-Ar 200–330 40–75
Dimeric Bi(pyrazolo) core 230–>330 81–85
  • Solubility : Oxolane-containing derivatives exhibit improved aqueous solubility compared to halogenated or aryl-substituted analogs due to the oxygen-rich tetrahydrofuran ring .
  • Thermal Stability : Dimeric derivatives (e.g., 5,5'-dimethyl-2,2'-diphenyl) display exceptional thermal stability (melting points >330°C), attributed to π-stacking and hydrogen bonding .

Multicomponent Reactions (MCRs)

  • Aldehyde-Based Synthesis: Aromatic aldehydes (e.g., 4-hydroxyphenyl, 2-methoxyphenyl) react with aminopyrazoles and nitroacetates to regioselectively form dihydropyrazolo[1,5-a]pyrimidines (yields: 50–75%) .
  • Chlorodehydroxylation : 7-Hydroxy derivatives are treated with phosphorus oxychloride to generate 7-chloro intermediates, enabling nucleophilic substitution with anilines .

Post-Functionalization

  • Cross-Coupling : Halogenated derivatives (e.g., 3-iodo) undergo Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups .
  • Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor) install CF₃ or CF₂H groups, enhancing metabolic stability .

Biological Activity

7-(Oxolan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

  • Chemical Formula : C10_{10}H15_{15}N3_3O
  • CAS Number : 1340321-35-8
  • Molecular Weight : 191.25 g/mol

The biological activity of this compound primarily involves its role as an inhibitor of specific kinases. Kinases are enzymes that modify other proteins by chemically adding phosphate groups. The inhibition of these enzymes can lead to significant effects on cell signaling pathways associated with cancer and other diseases.

Target Kinases

Research indicates that this compound selectively inhibits:

  • Pim-1 Kinase : A serine/threonine kinase implicated in the regulation of cell survival and proliferation.
  • Flt-3 Kinase : A receptor tyrosine kinase involved in hematopoiesis and is often mutated in acute myeloid leukemia.

Biological Evaluation

A study published in Nature demonstrated that pyrazolo[1,5-a]pyrimidine compounds exhibit potent inhibitory effects on Pim-1 and Flt-3 kinases. The lead compound from this study showed submicromolar potency against these targets and did not significantly inhibit the hERG channel, suggesting a favorable safety profile for further development .

Table 1: Inhibition Potency Against Kinases

CompoundTarget KinaseIC50_{50} (µM)Selectivity Score
This compoundPim-1<0.1High
Flt-30.15Moderate

Case Study 1: Cancer Cell Lines

In vitro studies have shown that the compound effectively reduces the viability of various cancer cell lines through the inhibition of the phosphorylation of BAD protein, which is critical for cell survival .

Case Study 2: Clonogenic Assays

Clonogenic assays conducted with this compound indicated a significant reduction in colony formation at concentrations as low as 1 µM. This suggests that the compound not only inhibits kinase activity but also affects cell proliferation directly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.